Comprehensive Technical Guide on 2-[(2,2,2-Trifluoroethyl)amino]acetamide Hydrochloride: Molecular Characteristics, Mass Spectrometry, and Synthetic Applications
Comprehensive Technical Guide on 2-[(2,2,2-Trifluoroethyl)amino]acetamide Hydrochloride: Molecular Characteristics, Mass Spectrometry, and Synthetic Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a proven methodology for modulating lipophilicity, metabolic stability, and target binding affinity. Among fluorinated building blocks, 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride (CAS: 1803592-34-8) has emerged as a highly versatile intermediate [1].
This technical whitepaper provides an authoritative, deep-dive analysis of this compound, focusing on its exact mass characteristics, high-resolution mass spectrometry (HRMS) profiling, and optimized synthetic handling. By understanding the profound electron-withdrawing effects of the trifluoroethyl group, researchers can rationally design synthetic workflows that overcome the inherent nucleophilic deficiencies of this amine.
Physicochemical Properties & Molecular Identity
The physical state and reactivity of an amine are fundamentally dictated by its substituents. The free base of 2-[(2,2,2-Trifluoroethyl)amino]acetamide is a secondary amine. However, the strongly electronegative trifluoromethyl ( −CF3 ) group exerts a potent inductive pull through the adjacent methylene carbon, significantly lowering the pKa of the amine.
Causality in Salt Selection: Because the free base is relatively volatile and prone to oxidative degradation over time, the compound is universally supplied and stored as a hydrochloride salt . The protonation of the amine stabilizes the molecule into a crystalline solid, drastically improving shelf-life, handling precision, and solubility in polar protic solvents.
Table 1: Quantitative Molecular Identifiers
| Property | Value |
| Chemical Name | 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride |
| CAS Registry Number | 1803592-34-8 |
| Linear Formula | CF3CH2NHCH2CONH2⋅HCl |
| Molecular Formula (Salt) | C4H8ClF3N2O |
| Molecular Weight (Salt) | 192.57 g/mol |
| Monoisotopic Exact Mass (Salt) | 192.0277 Da |
| Free Base Exact Mass | 156.0510 Da |
| Protonated Free Base [M+H]+ | 157.058 m/z |
Data supported by authoritative chemical databases and supplier specifications [1, 2].
Mass Spectrometry & Analytical Characterization
When characterizing 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS), the exact mass is the critical parameter for confirming molecular identity.
Mechanistic Insight into Ionization: In positive Electrospray Ionization (ESI+), the non-covalent hydrochloride salt instantaneously dissociates in the LC solvent matrix (typically Water/Acetonitrile with 0.1% Formic Acid). Consequently, the intact salt ( 192.0277 Da ) is never observed . Instead, the mass spectrometer detects the protonated free base.
The exact mass of the free base ( C4H7F3N2O ) is calculated as follows:
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Carbon ( C4 ): 4×12.00000=48.00000 Da
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Hydrogen ( H7 ): 7×1.007825=7.05477 Da
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Fluorine ( F3 ): 3×18.99840=56.99520 Da
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Nitrogen ( N2 ): 2×14.00307=28.00614 Da
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Oxygen ( O1 ): 1×15.99491=15.99491 Da
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Total Free Base Exact Mass: 156.0510 Da
Adding a proton ( H+ ) yields the target [M+H]+ ion at m/z157.058 .
Figure 1: Standardized LC-MS/MS workflow for high-resolution characterization of fluorinated amines.
Synthetic Utility & Reaction Logic
In medicinal chemistry, trifluoroethyl amines are frequently utilized as hydrolysis-resistant bioisosteres of amides, retaining the geometry of the amide bond while improving metabolic stability [3]. However, utilizing 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride as a nucleophile in N-alkylation or N-acylation reactions requires specific strategic adjustments.
The Nucleophilicity Problem: The −CF3 group withdraws electron density from the secondary amine, rendering it a exceptionally poor nucleophile compared to standard aliphatic amines. Standard coupling reagents (like EDC/NHS) often result in unreacted starting materials or competitive hydrolysis of the electrophile. To overcome this, highly active coupling reagents (e.g., HATU) or pre-formed acid chlorides must be used, alongside a strong, non-nucleophilic organic base (like DIPEA) to liberate the free amine from its HCl salt.
Figure 2: Decision matrix for synthetic coupling utilizing the electron-deficient trifluoroethyl amine.
Self-Validating Experimental Protocol: N-Acylation
To ensure scientific integrity and reproducibility, the following protocol for coupling a generic carboxylic acid to 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to verify causality at each step.
Step-by-Step Methodology
Step 1: Salt Neutralization & Activation
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Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous N,N -Dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Add 3.0 equivalents of N,N -Diisopropylethylamine (DIPEA). Causality: The excess DIPEA serves a dual purpose: it activates the HATU-acid complex and neutralizes the HCl salt of the incoming amine.
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Stir for 15 minutes at room temperature to ensure complete formation of the active O7-azabenzotriazole ester.
Step 2: Amine Addition 4. Add 1.1 equivalents of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride to the reaction mixture. 5. Elevate the temperature to 40°C. Causality: The reduced nucleophilicity of the trifluoroethyl-substituted amine necessitates mild thermal energy to drive the coupling past the activation energy barrier.
Step 3: Self-Validation via LC-MS (In-Process Control) 6. After 2 hours, withdraw a 5μL aliquot, dilute in 1mL of Methanol, and inject into the LC-MS. 7. Validation Check: Scan for the disappearance of the starting material mass ( m/z157.058[M+H]+ ). The reaction is only considered successful and ready for workup when the peak area of m/z157.058 is <5% relative to the newly formed product mass. If the peak remains, add an additional 0.5 eq of HATU and stir for 2 more hours.
Step 4: Workup and Purification 8. Quench the reaction with saturated aqueous NaHCO3 . 9. Extract the aqueous layer with Ethyl Acetate ( 3×20mL ). The highly fluorinated product will preferentially partition into the organic layer due to increased lipophilicity. 10. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
References
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Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. "Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers". RSC Advances, 2014, 4, 9288-9291. Available at:[Link]
